molecular formula C17H14N4OS B294508 3-(2-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294508
M. Wt: 322.4 g/mol
InChI Key: UZDKLFIQERKVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazole derivatives, which have shown promising results in various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
Studies have reported that this compound can affect various biochemical and physiological processes in cells. It has been shown to inhibit the production of reactive oxygen species and nitric oxide in cells, which are involved in inflammatory processes. Additionally, this compound has been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potential therapeutic applications. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its biological activity.

Future Directions

There are several future directions for the research on 3-(2-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is investigating its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to understand its mechanism of action and optimize its biological activity. Finally, the development of novel derivatives of this compound could lead to the discovery of more potent and selective therapeutic agents.
In conclusion, this compound is a promising compound that has shown potential therapeutic applications in various biological activities. While there is still much to learn about its mechanism of action, further research could lead to the discovery of novel therapeutic agents.

Synthesis Methods

The synthesis of 3-(2-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-aminothiophenol with 2-bromoanisole and 3-methylbenzaldehyde in the presence of triethylamine and acetic acid. The reaction is carried out under reflux conditions, and the final product is obtained through column chromatography.

Scientific Research Applications

Several studies have investigated the potential therapeutic applications of 3-(2-Methoxyphenyl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One study reported its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Another study demonstrated its antitumor activity by inducing apoptosis in cancer cells. Additionally, this compound has shown antimicrobial activity against various bacterial strains.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4OS/c1-11-6-5-7-12(10-11)16-20-21-15(18-19-17(21)23-16)13-8-3-4-9-14(13)22-2/h3-10H,1-2H3

InChI Key

UZDKLFIQERKVND-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4OC

Origin of Product

United States

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